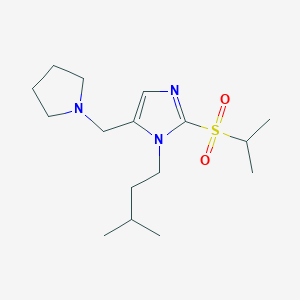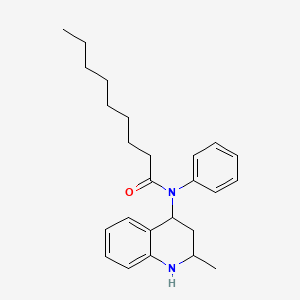![molecular formula C9H9N3O2S B5017170 3-[(2-pyridinylamino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5017170.png)
3-[(2-pyridinylamino)methyl]-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-pyridinylamino)methyl]-1,3-thiazolidine-2,4-dione, also known as PPARγ agonist, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been studied for its ability to modulate the activity of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in various physiological processes.
作用机制
The mechanism of action of 3-[(2-pyridinylamino)methyl]-1,3-thiazolidine-2,4-dioneγ agonists involves the activation of this compoundγ, which regulates the expression of various genes involved in glucose and lipid metabolism, inflammation, and cell proliferation. This compoundγ agonists bind to the ligand-binding domain of this compoundγ, inducing a conformational change that allows the receptor to interact with co-activators and initiate gene transcription.
Biochemical and Physiological Effects:
Studies have shown that this compoundγ agonists, including this compound, can improve insulin sensitivity, reduce inflammation, and induce apoptosis in cancer cells. These compounds have also been shown to modulate lipid metabolism, reduce oxidative stress, and improve endothelial function.
实验室实验的优点和局限性
One of the advantages of using 3-[(2-pyridinylamino)methyl]-1,3-thiazolidine-2,4-dione in lab experiments is its specificity for this compoundγ, which allows for the selective modulation of this compoundγ activity. However, the limitations of using this compound include its potential toxicity and the need for careful dosing to avoid adverse effects.
未来方向
Future research on 3-[(2-pyridinylamino)methyl]-1,3-thiazolidine-2,4-dione could focus on its potential therapeutic applications in other diseases, including neurodegenerative disorders and cardiovascular disease. Additionally, studies could investigate the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Further research could also explore the potential side effects of this compound and develop strategies to mitigate these effects.
合成方法
The synthesis of 3-[(2-pyridinylamino)methyl]-1,3-thiazolidine-2,4-dione involves the reaction of 2-pyridinylamine with 2-chloroacetic acid followed by the reaction with thiosemicarbazide. The resulting compound is then treated with acetic anhydride to obtain the final product.
科学研究应用
3-[(2-pyridinylamino)methyl]-1,3-thiazolidine-2,4-dioneγ agonists, including this compound, have been extensively studied for their potential therapeutic applications in various diseases, including diabetes, cancer, and inflammation. Studies have shown that this compoundγ agonists can improve insulin sensitivity, reduce inflammation, and induce apoptosis in cancer cells.
属性
IUPAC Name |
3-[(pyridin-2-ylamino)methyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c13-8-5-15-9(14)12(8)6-11-7-3-1-2-4-10-7/h1-4H,5-6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYSTTRXCNRTLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CNC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-nitrophenyl 3-[(4-bromophenyl)sulfonyl]benzenesulfonate](/img/structure/B5017113.png)
![1-methyl-4-[3-(5-methyl-2-furyl)butyl]piperazine](/img/structure/B5017115.png)

![N-benzyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine](/img/structure/B5017124.png)
![1,7-dimethyl-4-(4-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5017130.png)
![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5017131.png)
![1-isobutyl-8-(2-pyridinylmethyl)-3-[3-(3-pyridinyl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5017135.png)
![5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridin-5-ium bromide](/img/structure/B5017152.png)

![4-[4-[4-(benzyloxy)-3-methoxybenzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5017173.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-(2-thienyl)acetamide](/img/structure/B5017178.png)

![N-benzyl-3-{[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5017192.png)
![N-cyclopropyl-N'-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5017194.png)